molecular formula C14H17Cl2NO3 B3977423 methyl N-(2,5-dichlorobenzoyl)leucinate

methyl N-(2,5-dichlorobenzoyl)leucinate

Cat. No. B3977423
M. Wt: 318.2 g/mol
InChI Key: JTZHDYTVKCSQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,5-dichlorobenzoyl)leucinate, also known as MDL, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of leucine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

Methyl N-(2,5-dichlorobenzoyl)leucinate binds to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to be particularly effective in inhibiting the activity of serine proteases, which play a key role in a variety of biological processes. methyl N-(2,5-dichlorobenzoyl)leucinate has also been shown to interact with other types of enzymes and proteins, including kinases and phosphatases.
Biochemical and Physiological Effects:
methyl N-(2,5-dichlorobenzoyl)leucinate has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of enzyme activity, and the alteration of protein structure and function. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-(2,5-dichlorobenzoyl)leucinate in lab experiments is its specificity for certain types of enzymes and proteins. This compound has been shown to be particularly effective in inhibiting the activity of serine proteases, making it a useful tool for studying these enzymes. However, one limitation of using methyl N-(2,5-dichlorobenzoyl)leucinate is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on methyl N-(2,5-dichlorobenzoyl)leucinate, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the investigation of its effects on other types of enzymes and proteins, and the development of new methods for synthesizing and characterizing this compound. Further research is needed to fully understand the potential applications of methyl N-(2,5-dichlorobenzoyl)leucinate in scientific research and drug development.
Conclusion:
In conclusion, methyl N-(2,5-dichlorobenzoyl)leucinate is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of enzyme activity, and the alteration of protein structure and function. While there are some limitations to using methyl N-(2,5-dichlorobenzoyl)leucinate in lab experiments, this compound has many potential applications in the development of new drugs and the study of biological processes. Future research on methyl N-(2,5-dichlorobenzoyl)leucinate will be important for advancing our understanding of this compound and its potential uses in scientific research.

Scientific Research Applications

Methyl N-(2,5-dichlorobenzoyl)leucinate has been studied for its potential use in various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. This compound has been shown to be a useful tool for studying the binding of proteins to ligands, as well as for investigating the effects of mutations on protein structure and function.

properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-8(2)6-12(14(19)20-3)17-13(18)10-7-9(15)4-5-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHDYTVKCSQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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